molecular formula C14H15NO2 B12867784 Methyl 2-(3,5-dimethylphenyl)-1H-pyrrole-3-carboxylate

Methyl 2-(3,5-dimethylphenyl)-1H-pyrrole-3-carboxylate

Cat. No.: B12867784
M. Wt: 229.27 g/mol
InChI Key: WULLFVVTUIXUHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3,5-dimethylphenyl)-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with a methyl ester group at the 3-position and a 3,5-dimethylphenyl group at the 2-position. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,5-dimethylphenyl)-1H-pyrrole-3-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrrole ring, followed by esterification to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,5-dimethylphenyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Pyrrole-3-carboxylic acid derivatives.

    Reduction: Pyrrole-3-carbinol or other reduced forms.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-(3,5-dimethylphenyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive pyrrole derivatives.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-dimethylphenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-phenyl-1H-pyrrole-3-carboxylate: Similar structure but lacks the 3,5-dimethyl groups on the phenyl ring.

    Ethyl 2-(3,5-dimethylphenyl)-1H-pyrrole-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

    2-(3,5-Dimethylphenyl)-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

Methyl 2-(3,5-dimethylphenyl)-1H-pyrrole-3-carboxylate is unique due to the presence of both the 3,5-dimethylphenyl group and the methyl ester group, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect its binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

methyl 2-(3,5-dimethylphenyl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C14H15NO2/c1-9-6-10(2)8-11(7-9)13-12(4-5-15-13)14(16)17-3/h4-8,15H,1-3H3

InChI Key

WULLFVVTUIXUHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=C(C=CN2)C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.